Bevasiranib - 959961-96-7

Bevasiranib

Catalog Number: EVT-13906263
CAS Number: 959961-96-7
Molecular Formula: C200H254N78O140P20
Molecular Weight: 6610 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bevasiranib is a small interfering RNA (siRNA) targeting vascular endothelial growth factor A (VEGF-A).
Overview

Bevasiranib is a pioneering therapeutic compound classified as a small interfering RNA (siRNA) designed to inhibit the expression of vascular endothelial growth factor A (VEGF-A). This mechanism is particularly relevant in treating conditions such as wet age-related macular degeneration (AMD), where excessive VEGF production leads to abnormal blood vessel growth and vision loss. Developed by OPKO Health, Bevasiranib represents a novel approach utilizing RNA interference technology, which has been recognized with a Nobel Prize for its role in gene silencing .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bevasiranib involves the creation of 21-nucleotide RNA duplexes. These duplexes are specifically designed to target and down-regulate the production of VEGF-A by hybridizing with its corresponding mRNA. The preparation typically includes the following steps:

  1. RNA Duplex Formation: Two complementary RNA strands are synthesized to form a stable duplex.
  2. Purification: The duplexes are purified to remove any unreacted components.
  3. Formulation: The final product is formulated for intravitreal injection, ensuring stability and bioavailability within ocular tissues .
Chemical Reactions Analysis

Reactions and Technical Details

Bevasiranib primarily undergoes hybridization reactions with its target mRNA. Upon introduction into the cellular environment, the siRNA binds to the complementary mRNA sequence, forming a double-stranded RNA complex. This complex is then recognized by the RNA-induced silencing complex (RISC), which facilitates the degradation of the mRNA, thereby preventing the translation of VEGF-A protein. This reaction is crucial for its therapeutic efficacy in conditions characterized by elevated VEGF levels .

Mechanism of Action

Process and Data

The mechanism of action for Bevasiranib centers around RNA interference. Once administered, Bevasiranib is taken up by retinal cells where it binds to VEGF-A mRNA. The activated RISC complex then cleaves this mRNA, leading to reduced levels of VEGF-A protein synthesis. This reduction is vital in managing retinal diseases associated with aberrant angiogenesis, such as wet AMD.

Additionally, studies have indicated that Bevasiranib may also engage alternative pathways involving Toll-like receptor 3 (TLR3), suggesting a multifaceted approach in its anti-neovascular effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bevasiranib sodium exhibits several key properties:

  1. Molecular Weight: Approximately 25 kDa.
  2. Solubility: Highly soluble in aqueous solutions suitable for intravitreal injection.
  3. Stability: Designed to remain stable in biological environments while effectively targeting mRNA.

These properties are essential for ensuring that Bevasiranib can be effectively delivered to its site of action within the eye without significant degradation prior to reaching its target .

Applications

Scientific Uses

Bevasiranib has been extensively investigated for its potential applications in ophthalmology, particularly for treating wet age-related macular degeneration and diabetic retinopathy. Its ability to specifically inhibit VEGF-A makes it a promising candidate for therapies aimed at reducing neovascularization and associated vision loss.

Current clinical trials are assessing its efficacy and safety profile compared to existing treatments like monoclonal antibodies and other siRNA-based therapies . As research progresses, Bevasiranib may offer new avenues for managing retinal diseases that currently have limited treatment options.

Introduction to RNA Interference (RNAi) in Ocular Therapeutics

Emergence of siRNA as a Novel Therapeutic Modality in Ophthalmology

Traditional ophthalmic drug development faced significant hurdles, including poor bioavailability from topical administration and rapid clearance from systemic or intravitreal routes. SiRNA therapeutics addressed these limitations through their intrinsic potency (acting catalytically rather than stoichiometrically) and prolonged duration of action (silencing gene expression for weeks after mRNA degradation) [5] [8]. The first proof-of-concept emerged with bevasiranib (formerly Cand5), developed by Acuity Pharmaceuticals (later acquired by Opko Health). Designed as a 21-nucleotide siRNA duplex targeting vascular endothelial growth factor (VEGF)-A mRNA, its chemical modifications included 2'-deoxythymidine (dT) overhangs at the 3' ends of both strands to enhance nuclease resistance without compromising RISC incorporation [6] [8]. Early in vitro studies demonstrated that bevasiranib achieved dose-dependent VEGF suppression in human retinal pigment epithelial (RPE) cells under hypoxic conditions, a key pathological trigger in neovascular eye diseases [1]. Intravitreal delivery in animal models confirmed sustained bioactivity, with reduced choroidal neovascularization (CNV) lesion growth observed for over 8 weeks post-injection, contrasting sharply with the shorter duration of protein-targeting agents like ranibizumab [1] [5].

Table 1: Key Properties of Bevasiranib as an RNAi Therapeutic

PropertySpecificationFunctional Significance
RNA Structure21-nucleotide siRNA duplexOptimal RISC incorporation and catalytic efficiency
Target SequenceExon 1 of VEGF-A mRNASpecificity for all pro-angiogenic VEGF-A isoforms
Chemical Modification3' dT overhangsEnhanced nuclease resistance in vitreous
MechanismRISC-mediated mRNA cleavageCatalytic degradation of target mRNA
Primary EffectSuppression of de novo VEGF synthesisPrevents new VEGF production, unlike neutralizing antibodies

Role of VEGF in Neovascular Pathologies: Wet AMD as a Paradigm Case

VEGF-A stands as the master regulator of pathological angiogenesis in ocular diseases. Its overexpression is triggered by retinal hypoxia, inflammatory cytokines (e.g., IL-6, TNF-α), and oxidative stress—all hallmarks of age-related macular degeneration (AMD) pathogenesis [1] [9]. In wet AMD, characterized by choroidal neovascularization (CNV), VEGF-A drives multiple pathological processes:

  • Endothelial Cell Proliferation & Migration: VEGF binding to VEGFR-2 (KDR/Flk-1) receptors activates downstream pathways (PLCγ-PKC-MAPK) promoting endothelial cell growth and tube formation.
  • Vascular Permeability: VEGF disrupts tight junctions (via Src-dependent pathways), causing plasma leakage and retinal edema.
  • Inflammatory Cell Recruitment: VEGF upregulates ICAM-1 and other adhesion molecules, amplifying leukocyte infiltration and perpetuating a pro-angiogenic milieu [1] [4] [9].

The VEGF-A gene undergoes complex alternative splicing, generating multiple isoforms (e.g., VEGF₁₂₁, VEGF₁₆₅, VEGF₁₈₉, VEGF₂₀₆). Bevasiranib’s design targeted a conserved sequence within exon 1, enabling pan-isoform suppression. This contrasted with earlier agents like pegaptanib (an aptamer), which selectively inhibited only the VEGF₁₆₅ isoform [1] [4]. Crucially, siRNA-mediated VEGF silencing operates upstream of protein synthesis, theoretically offering a broader and more sustained effect than extracellular ligand-binding agents (e.g., ranibizumab, bevacizumab, aflibercept) [3] [10].

Historical Development of Bevasiranib: From Concept to Preclinical Validation

Bevasiranib’s development trajectory exemplifies the translational potential of RNAi:

  • Target Identification & Lead Optimization (2002-2004): VEGF-A was prioritized due to its unequivocal role in CNV. Initial siRNA candidates were screened for binding affinity, silencing efficiency (measured by VEGF mRNA reduction in ARPE-19 cells), and minimal off-target effects using microarray analysis. Bevasiranib emerged as the lead candidate with >80% VEGF suppression at nanomolar concentrations [1] [5].
  • Preclinical Proof-of-Concept:
  • In Vitro Models: In human RPE cells exposed to cobalt chloride (mimicking hypoxia), bevasiranib (0.5 μM) reduced VEGF secretion by 73% at 48 hours [1].
  • Rodent Laser-Induced CNV: Intravitreal bevasiranib (0.35 mg) administered 7 days post-laser injury reduced CNV lesion area by 64% vs. scrambled siRNA controls (P<0.001) [1].
  • Primate Models: In cynomolgus monkeys with VEGF-induced vascular leakage, bevasiranib suppressed fluorescein angiographic leakage scores by 58% at week 6 post-injection [1] [8].
  • Clinical Translation: Phase I (safety) and Phase II (efficacy, CARE study) trials confirmed biological activity in wet AMD patients, demonstrating dose-dependent reductions in retinal thickness and slower CNV progression. These findings propelled bevasiranib into the landmark Phase III COBALT trial, the first pivotal Phase III study for an RNAi therapeutic [5] [7].

Table 2: Key Preclinical Findings for Bevasiranib

Model SystemInterventionKey OutcomeReference
Human RPE Cells (Hypoxia)0.1-1.0 μM bevasiranib60-85% reduction in VEGF protein at 48h [1]
Rat Laser-CNV0.35 mg intravitreal; single dose64% reduction in CNV area vs. scrambled siRNA [1]
Monkey VEGF Leakage1.5 mg intravitreal58% reduction in angiographic leakage at 6 weeks [1] [8]

Properties

CAS Number

959961-96-7

Product Name

Bevasiranib

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-[hydroxy-[[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C200H254N78O140P20

Molecular Weight

6610 g/mol

InChI

InChI=1S/C200H254N78O140P20/c1-63-25-268(199(316)256-162(63)301)98-23-65(280)68(378-98)28-358-419(318,319)399-66-24-99(269-26-64(2)163(302)257-200(269)317)379-69(66)29-359-420(320,321)401-129-71(382-167(110(129)283)258-13-3-88(201)240-189(258)306)31-366-431(342,343)411-139-80(391-178(120(139)293)271-55-232-101-148(211)220-49-226-154(101)271)40-371-430(340,341)409-137-78(389-175(118(137)291)266-21-11-96(209)248-197(266)314)38-369-434(348,349)416-144-85(396-183(125(144)298)276-60-237-106-159(276)250-186(216)253-164(106)303)45-375-436(352,353)414-142-83(394-181(123(142)296)274-58-235-104-151(214)223-52-229-157(104)274)43-373-429(338,339)407-135-74(385-173(116(135)289)264-19-9-94(207)246-195(264)312)34-363-424(328,329)404-133-77(388-171(114(133)287)262-17-7-92(205)244-193(262)310)37-368-433(346,347)417-145-87(398-184(126(145)299)277-61-238-107-160(277)251-187(217)254-165(107)304)47-377-438(356,357)418-146-86(397-185(127(146)300)278-62-239-108-161(278)252-188(218)255-166(108)305)46-376-437(354,355)415-143-84(395-182(124(143)297)275-59-236-105-152(215)224-53-230-158(105)275)44-374-435(350,351)413-141-82(393-180(122(141)295)273-57-234-103-150(213)222-51-228-156(103)273)42-372-428(336,337)406-134-73(384-172(115(134)288)263-18-8-93(206)245-194(263)311)33-362-423(326,327)403-132-76(387-170(113(132)286)261-16-6-91(204)243-192(261)309)36-367-432(344,345)412-140-81(392-179(121(140)294)272-56-233-102-149(212)221-50-227-155(102)272)41-370-427(334,335)408-136-75(386-174(117(136)290)265-20-10-95(208)247-196(265)313)35-364-426(332,333)410-138-79(390-176(119(138)292)267-22-12-97(281)249-198(267)315)39-365-425(330,331)405-131-72(383-169(112(131)285)260-15-5-90(203)242-191(260)308)32-361-422(324,325)402-130-70(381-168(111(130)284)259-14-4-89(202)241-190(259)307)30-360-421(322,323)400-128-67(27-279)380-177(109(128)282)270-54-231-100-147(210)219-48-225-153(100)270/h3-22,25-26,48-62,65-87,98-99,109-146,167-185,279-280,282-300H,23-24,27-47H2,1-2H3,(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H2,201,240,306)(H2,202,241,307)(H2,203,242,308)(H2,204,243,309)(H2,205,244,310)(H2,206,245,311)(H2,207,246,312)(H2,208,247,313)(H2,209,248,314)(H2,210,219,225)(H2,211,220,226)(H2,212,221,227)(H2,213,222,228)(H2,214,223,229)(H2,215,224,230)(H,249,281,315)(H,256,301,316)(H,257,302,317)(H3,216,250,253,303)(H3,217,251,254,304)(H3,218,252,255,305)/t65-,66-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,98+,99+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+/m0/s1

InChI Key

PRYZSLKPMFOUNL-MHIBGBBJSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4C(OC(C4O)N5C=CC(=NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)COP(=O)(O)OC9C(OC(C9O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=O)NC1=O)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=CC(=NC5=O)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)COP(=O)(O)O[C@@H]9[C@H](O[C@H]([C@@H]9O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=O)NC1=O)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.